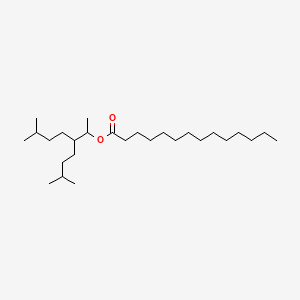

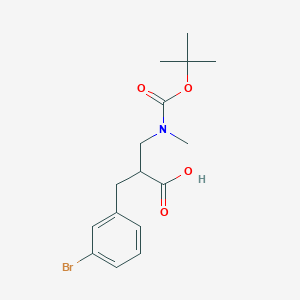

2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid

Overview

Description

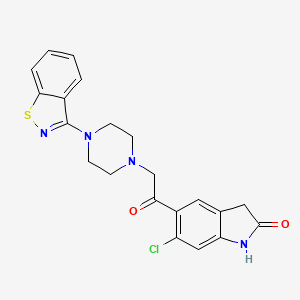

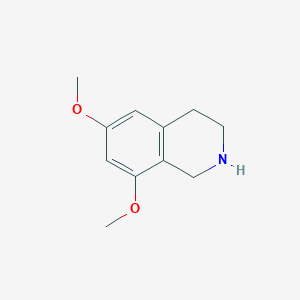

The compound "2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid" is a chemical of interest due to its structural features and potential applications in organic synthesis. It contains a tert-butoxycarbonyl group, which is commonly used in the protection of amines during synthesis, and a bromobenzyl moiety that can participate in various chemical reactions.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful consideration of protecting groups and reaction conditions. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio) propanoate, a key intermediate in the production of Biotin, was achieved through esterification, amine protection, and thiol protection, with an overall yield of 67% . Similarly, an improved synthesis route for (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid was developed from 3-aminobenzoic acid using milder and more selective conditions . These examples highlight the importance of protecting groups like tert-butoxycarbonyl in the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of the compound is likely to exhibit steric hindrance due to the bulky tert-butoxycarbonyl group. This feature can influence the reactivity and selectivity of the molecule in chemical reactions. The presence of the bromobenzyl group suggests potential for radical reactions or for use as a leaving group in nucleophilic substitution reactions.

Chemical Reactions Analysis

Compounds with bromobenzyl groups, similar to the one in the target molecule, are known to participate in radical cyclization reactions. For example, aryl radical cyclization with alkyne followed by tandem carboxylation was observed in the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes, leading to the formation of succinic acid derivatives . This indicates that the bromobenzyl moiety in our compound could undergo similar radical reactions under appropriate conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid" are not detailed in the provided papers, we can infer from related compounds that it is likely to be a solid at room temperature. The tert-butoxycarbonyl group is known to increase hydrophobicity and resistance to polar solvents, which could affect the solubility of the compound. The presence of the bromine atom may also confer reactivity towards nucleophiles, and the carboxylic acid group suggests acidity and potential for salt formation .

Scientific Research Applications

Applications in Environmental Health and Chemical Engineering

Public Health Implications of Chemical Preservatives:

- Parabens, chemicals similar in function to preservatives, have antimicrobial, antifungal, and preservative properties. Their safety, especially that of Propylparaben (PP), in food, cosmetics, and consumer products has been a matter of controversy due to their estrogenic activity and potential association with health risks. The paper emphasizes the need for a more rigorous evaluation of such chemicals' safety and suggests that the long history of use does not necessarily imply safety (Vandenberg & Bugos, 2021).

Synthesis of Sugar Esters:

- Research on the synthesis of sugar fatty acid esters (SFAE) with Candida antarctica lipase B (CALB) demonstrates the potential of using renewable raw materials to produce alternative sugar esters (SE). The review suggests that free fatty acids were the most commonly cited acyl donors, highlighting the importance of solvent choice on sugar ester productivities (Gonçalves et al., 2021).

Biotechnology in Pharmaceutical Industry:

- Amino acids are used in a variety of applications including animal feed, flavor enhancers, and pharmaceutical products. Biotechnological methods, mostly involving mutants of C. glutamicum or E. coli, are predominantly used for the production of these amino acids. The paper reviews manufacturing methods and outlines the main achievements and challenges in the field (Ivanov et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(3-bromophenyl)methyl]-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(21)18(4)10-12(14(19)20)8-11-6-5-7-13(17)9-11/h5-7,9,12H,8,10H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPPAKCVWBPMPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(CC1=CC(=CC=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661495 | |

| Record name | 2-[(3-Bromophenyl)methyl]-3-[(tert-butoxycarbonyl)(methyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)(methyl)amino)propanoic acid | |

CAS RN |

886364-79-0 | |

| Record name | 2-[(3-Bromophenyl)methyl]-3-[(tert-butoxycarbonyl)(methyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde](/img/structure/B3030210.png)

![9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B3030214.png)